molecular formula C9H13FO3 B13901606 Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Cat. No.: B13901606
M. Wt: 188.20 g/mol
InChI Key: UNBKJAYBXIHEBK-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate is an organic compound with the molecular formula C9H13FO3. It is a derivative of cyclohexanone, featuring a fluorine atom at the 3-position and an ethyl ester group at the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate can be synthesized through several methods. One common approach involves the fluorination of ethyl 4-oxocyclohexanecarboxylate. The reaction typically employs a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ketone and ester groups facilitate binding to active sites of enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxocyclohexanecarboxylate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    Ethyl 2-oxocyclohexanecarboxylate: Features the ketone group at a different position, leading to variations in its chemical behavior.

    Ethyl 4- (cyclopropylamino)cyclohexanecarboxylate:

Uniqueness

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable intermediate in various synthetic and medicinal applications .

Properties

IUPAC Name

ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBKJAYBXIHEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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